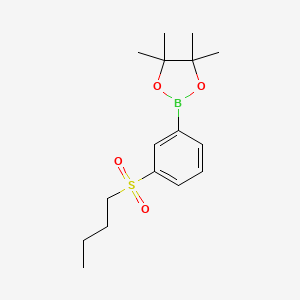

2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core and a phenyl ring substituted at the 3-position with a butylsulfonyl (-SO₂C₄H₉) group. The compound’s structure combines the stability of the pinacol ester with the electron-withdrawing properties of the sulfonyl group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis .

Key properties inferred from structural analogs include:

- Molecular formula: C₁₇H₂₅BO₄S (estimated based on methylsulfonyl analog C₁₃H₁₉BO₄S in ).

- Electronic effects: The butylsulfonyl group withdraws electron density via inductive effects, polarizing the boron atom and enhancing reactivity in cross-coupling reactions .

- Applications: Such compounds are intermediates in drug development, particularly for kinase inhibitors like selpercatinib, where boronic esters enable precise aryl-aryl bond formation .

Properties

IUPAC Name |

2-(3-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4S/c1-6-7-11-22(18,19)14-10-8-9-13(12-14)17-20-15(2,3)16(4,5)21-17/h8-10,12H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCMCPHRLQBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 50-100°C

Industrial Production Methods

In an industrial setting, the production of 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents, efficient mixing, and precise temperature control. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Sulfides or thiols.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in drug development, particularly in the synthesis of boron-containing drugs that can target specific biological pathways.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in chemical reactions. The boron atom can form stable complexes with various organic and inorganic molecules, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling reactions, the boron atom participates in the transmetalation step, where it transfers an organic group to the palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted Analogs

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (C₁₃H₁₉BO₄S)

- Structure : Methylsulfonyl (-SO₂CH₃) at the 3-position.

- Properties: Lower molecular weight (282.16 g/mol) and higher solubility in polar solvents compared to the butylsulfonyl analog.

- Applications : Used in medicinal chemistry for introducing sulfonyl motifs into drug candidates .

2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₂₀BClO₃S)

- Structure : Chlorine and methylsulfonyl groups at the 3- and 4-positions, respectively.

- Properties : The electron-withdrawing chlorine enhances the sulfonyl group’s polarization of the boron atom, improving electrophilicity. This compound’s dual functionality allows sequential cross-coupling and substitution reactions .

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₈BFO₄S)

- Structure : Fluorine at the 3-position and methylsulfonyl at the 4-position.

- Properties : Fluorine’s strong inductive effect further activates the boron center, while the meta-substitution pattern influences regioselectivity in coupling reactions .

Electron-Donating vs. Electron-Withdrawing Substituents

Methoxy-Substituted Analogs (e.g., 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Structure : Methoxy (-OCH₃) at the 3-position.

- Properties : The electron-donating methoxy group reduces boron electrophilicity, decreasing reactivity in Suzuki couplings compared to sulfonyl analogs. However, these compounds exhibit improved stability under basic conditions .

Trifluoromethyl-Substituted Analogs (e.g., 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane)

Steric and Conformational Effects

4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

- Structure : Methyl group at the 3-position and methylsulfonyl at the 4-position.

- Properties : Ortho-methyl substitution introduces steric hindrance, slowing coupling kinetics but improving selectivity for less crowded reaction sites .

2-(3-(Tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Key Research Findings

Reactivity Trends : Sulfonyl-substituted boronic esters exhibit faster coupling rates than methoxy analogs due to enhanced boron electrophilicity. For example, methylsulfonyl derivatives achieve >80% yield in Suzuki reactions under mild conditions, whereas methoxy analogs require higher temperatures .

Biological Relevance : Butylsulfonyl derivatives are prioritized in drug synthesis for their balance of reactivity and lipophilicity, which improves membrane permeability in kinase inhibitors .

Synthetic Flexibility : Chloro-sulfonyl analogs () enable post-coupling functionalization (e.g., nucleophilic substitution), offering modular routes to complex molecules.

Biological Activity

2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1801921-93-6) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of 324.24 g/mol. The compound features a dioxaborolane ring structure that is known for its reactivity and ability to form complexes with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the cell. Research indicates that compounds with similar structures can act as inhibitors or modulators of key cellular pathways, particularly those involved in cancer progression and apoptosis.

Anticancer Activity

Recent studies have shown that 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating the p53 pathway. This pathway is crucial for tumor suppression and is often mutated in cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via p53 |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Cytotoxicity Studies

Cytotoxicity studies have revealed that while the compound exhibits potent anticancer effects, it also shows a degree of selectivity towards cancer cells compared to normal cells. This selectivity is crucial for reducing potential side effects during therapeutic applications.

Table 2: Cytotoxicity Comparison

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | >50 | Low |

| Cancer Cells | 10-15 | High |

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound using xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor size compared to control groups.

Figure 1: Tumor Size Reduction Over Time

Tumor Size Reduction

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The combination therapy resulted in enhanced anticancer activity and reduced drug resistance in resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.